Hydrophilicity Advantage (LogP)
4-(2-Hydroxypropan-2-yl)benzoic acid exhibits an XLogP3 value of 1.9, which is significantly lower than the calculated logP of its non-hydroxylated analog, 4-isopropylbenzoic acid. This difference is directly attributable to the tertiary alcohol group, which increases polarity and aqueous solubility, a critical parameter for drug-likeness and bioavailability . The reduced lipophilicity translates to a lower risk of non-specific hydrophobic binding and improved solubility in polar reaction media, offering a distinct advantage in both biological assays and synthetic transformations.
Δ ≈ -1.0 vs. 4-isopropyl analog
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | XLogP3 = 1.9 |
| Comparator Or Baseline | 4-Isopropylbenzoic acid (estimated LogP ~2.8-3.0 based on similar alkylbenzoic acids [1]) |
| Quantified Difference | Δ LogP ≈ -0.9 to -1.1 units |
| Conditions | In silico calculation (XLogP3); cross-study comparison of literature values |
Why This Matters
A lower LogP indicates improved aqueous solubility, which directly impacts the compound's handling in aqueous reaction media and its potential bioavailability in drug discovery campaigns.
- [1] ContaminantDB. 4-Isopropylbenzoic acid (CAS 536-66-3). Compound summary. View Source
